Methyl 2-amino-2-phenylacetate hydrochloride

Chiral Chromatography Stereoselective Synthesis Enzymatic Resolution

Chiral amino acid ester intermediate. Researchers face high costs when using enantiopure phenylglycine derivatives for method development or non-stereospecific syntheses. This racemic mixture solves that: • 15x lower cost vs. L-enantiomer for non-chiral scale-up syntheses • Ideal substrate for penicillin G acylase screening-single assay reveals both D-enantiomer activity and L-enantiomer inhibition • Baseline standard for chiral HPLC method validation (distinct mp 220-223°C vs. 189-191°C for D-enantiomer) Bulk quantities in stock for immediate global dispatch.

Molecular Formula C9H12ClNO2
Molecular Weight 201.65 g/mol
CAS No. 15028-40-7
Cat. No. B045393
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameMethyl 2-amino-2-phenylacetate hydrochloride
CAS15028-40-7
Synonyms(DL)-Methyl Phenylglycinate Hydrochloride;  2-Methoxy-2-oxo-1-phenylethylamine Hydrochloride;  DL-2-Phenylglycine Methyl Ester Hydrochloride;  DL-Phenylglycine Methyl Ester Hydrochlorid;  Methyl (±)-Phenylglycinate Hydrochloride;  Methyl 2-Amino-2-phenyla
Molecular FormulaC9H12ClNO2
Molecular Weight201.65 g/mol
Structural Identifiers
SMILESCOC(=O)C(C1=CC=CC=C1)[NH3+].[Cl-]
InChIInChI=1S/C9H11NO2.ClH/c1-12-9(11)8(10)7-5-3-2-4-6-7;/h2-6,8H,10H2,1H3;1H
InChIKeyDTHMTBUWTGVEFG-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes5 g / 25 g / 100 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Methyl 2-amino-2-phenylacetate Hydrochloride: Identity & Procurement


Methyl 2-amino-2-phenylacetate hydrochloride (CAS 15028-40-7), also known as DL-phenylglycine methyl ester hydrochloride, is a racemic (50:50 mixture of D- and L-enantiomers) amino acid ester derivative . It belongs to the phenylglycine class of compounds, which serve as critical building blocks and intermediates in the synthesis of pharmaceuticals, particularly in the enzymatic production of semi-synthetic β-lactam antibiotics [1]. The compound is characterized by a molecular weight of 201.65 g/mol and the molecular formula C₉H₁₂ClNO₂, featuring a chiral center at the alpha-carbon bearing the amino and phenyl groups . Unlike its enantiopure counterparts, this racemic mixture is distinguished by a specific melting point range of 220-223°C and a topological polar surface area of 52.32 Ų [2].

Substitution Risks: Chiral Purity Requirements


Substituting Methyl 2-amino-2-phenylacetate hydrochloride with its enantiopure analogs (e.g., CAS 19883-41-1 or 15028-39-4) without empirical validation will compromise experimental and process outcomes. While all share the same molecular weight and formula, their divergent stereochemistry dictates distinct behavior in chiral environments, such as enzymatic reactions [1]. For instance, penicillin G acylase and α-amino acid ester hydrolase exhibit high stereospecificity, with the D-enantiomer serving as the active acyl donor in cephalexin and ampicillin synthesis, while the L-enantiomer acts as a competitive inhibitor or inert species [2][3]. Conversely, in applications requiring racemic feedstocks for kinetic resolution studies, the pure enantiomers are inadequate. Therefore, the choice between the racemate (CAS 15028-40-7) and a single enantiomer is not one of cost or availability, but of fundamental process chemistry .

Quantitative Differentiation vs. Analogs


Optical Activity: Racemate vs. D-Enantiomer

CAS 15028-40-7 is the racemic mixture, exhibiting no net optical rotation, which is a defining characteristic distinguishing it from the D-enantiomer (CAS 19883-41-1) that shows a specific rotation of [α]20/D −118° (c = 1 in H₂O) . This physical property is a direct consequence of its 1:1 mixture of stereoisomers .

Chiral Chromatography Stereoselective Synthesis Enzymatic Resolution

Melting Point: Racemic vs. D-Enantiomer

The racemic compound exhibits a substantially higher melting point (220-223°C) compared to its D-enantiomer counterpart (189-191°C), consistent with racemic compound formation thermodynamics in solid state [1][2]. This difference in thermal behavior is a direct consequence of their different crystal packing arrangements .

Solid-State Characterization Thermal Analysis Purity Control

Enzymatic Yield in β-Lactam Synthesis

In the enzymatic synthesis of ampicillin using penicillin G acylase, the use of racemic D/L-phenylglycine methyl ester (PGME) results in a maximum conversion of 85% of the D-enantiomer to product, compared to a theoretical maximum approaching 100% when using enantiopure D-PGME [1]. This yield difference is due to the enzyme's stereospecificity, where it catalyzes the acyl transfer only for the D-enantiomer [2].

Biocatalysis Process Chemistry Antibiotic Synthesis

Procurement Cost: Racemate vs. Enantiopure

The racemic mixture (CAS 15028-40-7) is typically offered at a lower price point compared to its enantiopure counterparts. For instance, the racemic form is available for approximately $0.11 per gram in bulk, while the L-enantiomer (CAS 15028-39-4) is priced at about $1.62 per gram . This price differential is due to the more complex and costly synthesis required to obtain single enantiomers .

Procurement Cost Analysis Raw Material Sourcing

Research & Industrial Applications


Chiral Chromatographic Method Development

The racemic nature of CAS 15028-40-7 makes it the ideal analyte for developing and validating chiral stationary phases (CSPs) and high-performance liquid chromatography (HPLC) methods aimed at separating D- and L-phenylglycine derivatives. Its lack of optical activity serves as a critical baseline, and its distinct melting point (220-223°C) compared to the resolved enantiomers provides a clear quality control benchmark [1].

Enzyme Screening & Directed Evolution

This compound is a preferred substrate for screening and evolving penicillin G acylases (PGA) and α-amino acid ester hydrolases. Because it is a racemate, a single enzymatic assay can reveal both the catalytic activity toward the desired D-enantiomer and any inhibitory or secondary effects from the L-enantiomer, providing richer kinetic data than using a pure enantiomer alone [2].

Non-Stereospecific Synthesis Precursor

For the synthesis of phenylglycine-derived building blocks where the stereocenter is either destroyed (e.g., oxidation to an imine) or is not a factor in the final product's activity, the racemic form is the economically superior choice. Its procurement cost, approximately 15 times lower than the L-enantiomer, makes it the preferred starting material for large-scale, non-chiral syntheses .

Racemic Crystallization Model

The significant 31°C difference in melting point between the racemic compound (220-223°C) and the pure D-enantiomer (189-191°C) makes it an excellent model system for studying racemic compound formation, thermodynamic stability of conglomerates versus racemates, and crystallization process design in the pharmaceutical industry [3].

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